Isofagomine D-Tartrate
CAS No.: 90980-78-2; 957230-65-8
Cat. No.: VC6227003
Molecular Formula: C10H19NO9
Molecular Weight: 297.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90980-78-2; 957230-65-8 |
|---|---|
| Molecular Formula | C10H19NO9 |
| Molecular Weight | 297.26 |
| IUPAC Name | (2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
| Standard InChI | InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 |
| Standard InChI Key | ULBPPCHRAVUQMC-AWUBODBRSA-N |
| SMILES | C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical and Structural Characteristics
Molecular Composition and Identification
Isofagomine D-Tartrate (CAS 957230-65-8) is a tartrate salt of Isofagomine, a synthetic iminosugar. Its molecular formula is , yielding a molecular weight of 297.26 g/mol . The compound’s structure combines a piperidine ring with hydroxyl groups and a hydroxymethyl substituent, stabilized by D-tartaric acid. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |
| SMILES | OC[C@H]1CNCC@@H[C@@H]1O.OC@@HC(=O)O | |
| InChI Key | InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 | |
| Purity | >95% (HPLC) |
Physicochemical Properties
The compound is typically stored at -20°C and shipped at room temperature . Its stability under these conditions ensures its utility in laboratory and industrial settings. The tartrate salt form enhances solubility, a critical factor for bioavailability in therapeutic applications .
Synthesis and Industrial Production
Synthetic Routes
Isofagomine D-Tartrate is synthesized through a multi-step process involving the formation of the piperidine core followed by salt formation with D-tartaric acid. A recent advance involves the diastereoselective addition of cyanide to cyclic nitrone intermediates derived from (-)-diethyl D-tartrate . This method enables gram-scale production with high stereochemical control, critical for maintaining the compound’s enantiomeric purity .
Key Steps:
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Nitrone Preparation: (-)-Diethyl D-tartrate undergoes stereoselective Michael addition with nitroolefins, followed by a Nef reaction to yield cyclic nitrone intermediates .
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Cyanide Addition: Diastereoselective cyanide addition to the nitrone generates aminomethyl derivatives, which are further processed to yield Isofagomine .
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Salt Formation: Isofagomine is reacted with D-tartaric acid under controlled pH conditions to form the tartrate salt .
Industrial Optimization
Large-scale production prioritizes yield and purity through crystallization and chromatographic purification. The process adheres to Good Manufacturing Practices (GMP) to meet pharmaceutical standards, particularly for clinical-grade material .
Mechanism of Action and Pharmacological Chaperone Activity
β-Glucosidase Inhibition
Isofagomine D-Tartrate acts as a competitive inhibitor of human lysosomal β-glucosidase (GCase), binding to the enzyme’s active site with high affinity ( in the nanomolar range) . This inhibition is pH-dependent, with stronger binding at neutral pH (e.g., in the endoplasmic reticulum) compared to lysosomal pH .
Chaperone-Mediated Enzyme Stabilization
As a pharmacological chaperone, Isofagomine D-Tartrate stabilizes misfolded GCase variants (e.g., N370S, L444P) by promoting correct folding and trafficking to lysosomes . This mechanism increases functional enzyme levels by up to 3.5-fold in cellular models, as demonstrated in lymphoblastoid cell lines harboring the L444P mutation .
Thermodynamic Stabilization:
The compound locks GCase in a substrate-bound conformation, reducing energy barriers for proper folding. This effect is reversible in lysosomes, allowing substrate turnover while maintaining enzyme activity .
Therapeutic Applications
Gaucher Disease
Gaucher disease, caused by GCase deficiency, results in glucocerebroside accumulation. Isofagomine D-Tartrate has shown promise in preclinical studies:
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In Vitro: 2.5- to 3.5-fold increases in GCase activity in L444P mutant cells .
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In Vivo: Oral administration in murine models increased hepatic and splenic GCase activity by 2- to 5-fold, reducing organomegaly and inflammation .
Parkinson’s Disease and Other Disorders
Emerging evidence links GCase dysfunction to Parkinson’s disease. Isofagomine’s ability to enhance GCase activity may mitigate α-synuclein aggregation, a hallmark of the disease .
Preclinical Research and Experimental Findings
Enzyme Kinetics
Studies using recombinant GCase demonstrate that Isofagomine D-Tartrate increases by 13-fold at 1 μM, indicating enhanced enzyme stability .
Animal Models
In neuronopathic Gaucher mice, treatment (600 mg/kg/day) extended lifespan by 20 days and improved neuroinflammatory markers .
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